2-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide
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Overview
Description
2-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide is a useful research compound. Its molecular formula is C19H16N2O3S2 and its molecular weight is 384.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
- Novel thiazole derivatives, including compounds similar to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide, have been synthesized and demonstrated significant antimicrobial and antifungal activities. These activities were determined through the paper disc diffusion technique, showcasing their potential as lead compounds for the development of new antimicrobial agents (Saravanan et al., 2010).
Anticancer Activities
- Compounds structurally related to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide have been explored for their potential antitumor activities. Some novel derivatives of 3-methyl-2-(4-substituted phenyl)-4,5-dihydronaphtho[1,2-c]pyrazoles carrying different pharmacophores and heterocyclic rings were synthesized and evaluated for antitumor and cytotoxic activities. These compounds displayed promising in-vitro antitumor activity, highlighting the sulfonamide moiety's contribution to the pharmacological profile (Al-Saadi et al., 2008).
Antioxidant Activities
- Amidomethane sulfonyl-linked bis heterocycles have been prepared and tested for their antioxidant activity. The compounds synthesized from arylsulfonylethenesulfonyl oxazolyl/thiazolyl/imidazolyl acetamides exhibited excellent antioxidant activity, surpassing the standard Ascorbic acid in some cases. This underscores the potential of such compounds in developing antioxidant therapies (Talapuru et al., 2014).
Synthesis of Novel Heterocyclic Compounds
- Research into the synthesis of novel heterocyclic compounds using N-(phenylsulfonyl)acetamide derivatives has yielded a variety of compounds with potential pharmacological applications. These derivatives were reacted with nitrogen nucleophiles, leading to the production of aminothiazole, aminooxazole, and other heterocyclic compounds. The synthesized sulfonamide had excellent antimalarial activity, showcasing the versatility of these compounds in drug development (Fahim & Ismael, 2021).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s worth noting that thiazole derivatives have been found to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c22-17(12-26(23,24)14-7-2-1-3-8-14)20-19-21-18-15-9-5-4-6-13(15)10-11-16(18)25-19/h1-9H,10-12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPCCYHRSPTKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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